molecular formula C19H24N4O B2645438 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea CAS No. 2320416-50-8

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea

Cat. No.: B2645438
CAS No.: 2320416-50-8
M. Wt: 324.428
InChI Key: LHVUGEBTEJSVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is a synthetic small molecule belonging to the pyrazolyl-urea class of compounds, which are recognized in medicinal chemistry as interesting scaffolds for their diverse biological activities . The compound features a pyrazole core substituted with two cyclopropyl groups, which contribute significant steric bulk and conformational rigidity to the molecule, potentially optimizing its fit into deep binding cavities of biological targets . This core structure is linked via a two-carbon ethyl chain to a urea moiety, which is further substituted with an ortho-methylphenyl group. The urea linkage is a critical pharmacophoric element, as it serves as an excellent hydrogen bond donor and acceptor, facilitating strong, specific interactions with enzyme active sites, particularly with Asp/Glu residues in kinase binding pockets . Pyrazolyl-urea derivatives have demonstrated a wide spectrum of potential pharmacological activities in research settings, ranging from antipathogenic to anticarcinogenic effects . Specifically, compounds within this class have been shown to act as inhibitors for various kinases—phosphotransferase enzymes that are often dysregulated in proliferating cells—making them valuable tools for investigating intracellular signaling pathways involved in cell cycle progression and tumorigenesis . The structural features of this compound, including the dicyclopropyl groups and the urea bridge, are designed to drive its interaction with such biological targets, and its design aligns with that of bioactive urea derivatives targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs . Researchers may find this compound particularly useful in early-stage drug discovery programs focused on oncology, inflammation, or the study of kinase-dependent disease mechanisms. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)21-19(24)20-10-11-23-18(15-8-9-15)12-17(22-23)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUGEBTEJSVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of pyrazole compounds can inhibit various cancer cell lines. For example, related compounds have shown significant inhibition of RET kinase activity, crucial in several cancers. The mechanism involves blocking the ATP-binding site of the kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival .

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.05RET kinase inhibition
This compoundTBDTBD

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The pyrazole moiety is known to interact with various enzymes involved in inflammation, providing a basis for its therapeutic use .

Enzyme Inhibition

The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced production of inflammatory mediators and potentially lower cancer cell viability .

Case Study 1: Anticancer Activity

In vitro studies have shown that 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea exhibits selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values varied significantly based on the specific cancer cell line tested, indicating selective potency and potential for targeted therapy .

Case Study 2: Anti-inflammatory Applications

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated significant reductions in pro-inflammatory cytokines compared to controls, suggesting potential therapeutic applications in treating conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are urea-linked pyrazole derivatives reported in HETEROCYCLES (2003), such as:

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b)

Key Differences :

Feature Target Compound Analogues (9a, 9b)
Pyrazole Substituents 3,5-Dicyclopropyl 3-Methyl, 1-phenyl
Urea Linkage Direct ethyl chain to pyrazole Methyl or ethyl spacer
Aromatic Group 2-Methylphenyl Phenyl

The dicyclopropyl groups in the target compound introduce significant steric bulk and enhanced lipophilicity compared to the methyl/phenyl substituents in 9a/9b.

Physical and Spectral Properties

While the target compound’s exact data are unavailable, inferences can be drawn from analogs:

  • Melting Points :

    • 9a: 165–167°C
    • Target compound: Likely higher due to increased symmetry and packing efficiency from cyclopropyl groups.
  • Spectral Data :

    • IR : Urea N-H stretches (~3300 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) would align with 9a/9b. Cyclopropyl C-H stretches (~3000–3100 cm⁻¹) may appear as distinct peaks.
    • NMR : Cyclopropyl protons (δ ~0.5–1.5 ppm) would differ markedly from methyl (δ ~2.0–2.5 ppm) or phenyl (δ ~7.0–7.5 ppm) groups in 9a/9b .
Pharmacological Implications (Inferred)
  • Metabolic Stability: Cyclopropyl substituents are known to resist oxidative metabolism, which could improve half-life relative to methyl/phenyl analogs.
  • Target Selectivity : Steric bulk may reduce off-target interactions, a common issue with flexible phenyl-containing compounds like 9a/9b .

Biological Activity

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 2310158-66-6

The compound features a urea linkage connected to a pyrazole ring, which is known to influence its biological activity through various mechanisms.

The biological activity of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Pyrazolyl ureas have been shown to inhibit human carbonic anhydrase II (hCA II), an enzyme critical for physiological processes such as respiration and acid-base balance. The binding affinity is influenced by the presence of specific functional groups that interact with the zinc ion in the active site .
  • Antibacterial Activity : Compounds with similar structures have demonstrated moderate antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 µg/mL .
  • Epoxide Hydrolase Inhibition : Certain derivatives of pyrazolyl ureas have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. This inhibition has potential therapeutic implications for conditions like arthritis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects and applications of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Carbonic Anhydrase InhibitionPyrazolyl UreasInhibition constants in low nanomolar range
AntibacterialVarious Pyrazole DerivativesModerate activity against Gram-positive and Gram-negative bacteria
sEH InhibitionPyrazolyl UreasSignificant reduction in inflammatory markers

Detailed Findings

A study published in MDPI highlighted that pyrazolyl ureas exhibit a diverse range of biological activities, particularly as human carbonic anhydrase inhibitors. The study noted that structural modifications significantly affect binding affinity and selectivity towards different isoforms of the enzyme .

Another research effort focused on the antibacterial properties of related compounds, demonstrating that while some derivatives showed promising activity, others were less effective due to structural differences that impacted their interaction with bacterial targets.

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea?

The compound is synthesized via coupling reactions involving isocyanate intermediates. A common method involves reacting a substituted phenyl isocyanate with an amine-containing pyrazole derivative. For example, 2-methylphenyl isocyanate can react with 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction progress is monitored via TLC or LC-MS .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • X-ray crystallography : For determining crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement ).
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent connectivity and purity.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation. PubChem-derived InChI and InChIKey data (e.g., CLZUXXXEUZOPGQ-UHFFFAOYSA-N) provide additional structural validation .

Q. What solvent systems are optimal for recrystallization to ensure purity?

Recrystallization is typically performed using mixed solvents like ethanol/water or ethyl acetate/hexane. Solvent polarity is adjusted based on the compound’s solubility profile, with temperature-controlled gradient cooling to minimize amorphous impurities. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular interactions?

Graph set analysis (e.g., Etter’s methodology) is applied to categorize hydrogen bonds (e.g., R22_2^2(8) motifs) and predict aggregation behavior. Tools like CrystalExplorer analyze intermolecular contacts, while SHELXL refines H-bond geometries from diffraction data. This approach helps design co-crystals or assess stability under thermal stress .

Q. What computational methods are used to predict the compound’s bioactivity or binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins, using PubChem 3D conformers as input. MD simulations (GROMACS) evaluate binding stability under physiological conditions .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies include:

  • Validating purity via 1^1H NMR (e.g., detecting residual solvents).
  • Replicating assays under standardized conditions (e.g., ATP-based viability tests).
  • Cross-referencing with structural analogs (e.g., pyrazole-urea derivatives) to isolate substituent effects .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Challenges include:

  • Twinning : Common in flexible urea derivatives; resolved using SHELXL’s TWIN/BASF commands .
  • Disorder : Cyclopropyl groups may exhibit rotational disorder. Partial occupancy refinement and restraints (ISOR, DELU) improve model accuracy.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Systematic modifications (e.g., varying cyclopropyl substituents or urea linkage length) are tested via:

  • In vitro assays : Enzymatic inhibition (e.g., kinase targets) or cytotoxicity screening.
  • Thermodynamic solubility measurements : To correlate lipophilicity (logP) with bioavailability. Substituent effects on hydrogen-bond donor/acceptor capacity are quantified using Cambridge Structural Database (CSD) metrics .

Q. What regulatory considerations apply to handling this compound in research?

While not listed in controlled substance databases (e.g., DEA Schedule), researchers must verify regional regulations (e.g., analogues of JWH-250 in ). Material Safety Data Sheets (MSDS) should address cyclopropyl group reactivity and urea derivative toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.